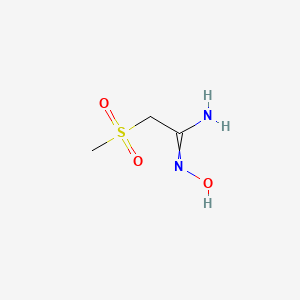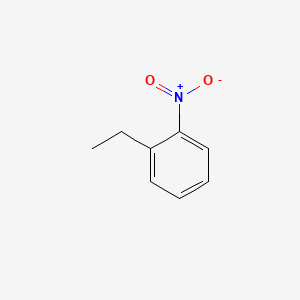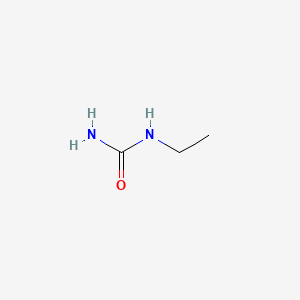
N'-Hydroxy-2-Methanesulfonylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide typically involves a multi-step chemical process. One common method starts with the reaction of N’-hydroxyethanimidamide with methanesulfonyl chloride to form N’-hydroxy-2-(methanesulfonyl)ethanimidamide . This intermediate is then reacted with carbamoyl chloride to yield the final product . The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
N’-hydroxy-2-(methylsulfonyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction: It can be reduced to form sulfoxide derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are sulfone, sulfoxide, and substituted ethanimidamide derivatives .
Aplicaciones Científicas De Investigación
N’-hydroxy-2-(methylsulfonyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules.
Biology: The compound is used in proteomics research to study protein modifications and interactions.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-(methylsulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex. The pathways involved in its action include the inhibition of enzymatic reactions that are crucial for cellular processes .
Comparación Con Compuestos Similares
N’-hydroxy-2-(methylsulfonyl)ethanimidamide can be compared with other similar compounds, such as:
N’-hydroxyethanimidamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
N’-hydroxy-2-(methanesulfonyl)ethanimidamide: An intermediate in the synthesis of the target compound, with similar but less potent biochemical properties.
Methanesulfonyl chloride: A reagent used in the synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide, but not used directly in biochemical applications.
The uniqueness of N’-hydroxy-2-(methylsulfonyl)ethanimidamide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and its utility in various scientific research applications.
Propiedades
IUPAC Name |
N'-hydroxy-2-methylsulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXITPIFCMHKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7770233.png)
![2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B7770242.png)



